molecular formula C23H14ClF3O4S B2368170 (4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone CAS No. 338411-53-3

(4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone

Cat. No.: B2368170
CAS No.: 338411-53-3
M. Wt: 478.87
InChI Key: UNRMOHPFBJFNPG-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone is an organic compound that belongs to the family of benzofurans. Benzofurans are known for their diverse biological activities and their utility in the synthesis of various pharmaceuticals and industrial chemicals. This particular compound is distinguished by its combination of chloro, trifluoromethyl, and sulfonyl functional groups, which bestow it with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

This compound can be synthesized through a multi-step process involving the following key steps:

  • Formation of the Benzofuran Ring: : The initial step involves the synthesis of a benzofuran core, which can be achieved through the cyclization of 2-alkynyl phenols.

  • Introduction of the Sulfonyl Group: : The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides under basic conditions.

  • Attachment of the Chloro and Trifluoromethyl Groups: : The chloro group can be introduced through aromatic substitution reactions, while the trifluoromethyl group can be added using trifluoromethylating agents such as Ruppert-Prakash reagent (TMSCF3).

Industrial Production Methods:

In industrial settings, the production of this compound involves scaled-up versions of the aforementioned laboratory techniques. Automated reactors, precise control of reaction parameters, and advanced purification techniques such as chromatography are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

This compound undergoes several types of chemical reactions, including:

  • Oxidation: : Can occur at the benzofuran ring, leading to the formation of oxo derivatives.

  • Reduction: : Hydrogenation of the sulfonyl group to sulfoxide or sulfide derivatives.

  • Substitution: : Aromatic substitution reactions on the chloro and trifluoromethyl groups.

Common Reagents and Conditions:

  • Oxidation: : Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

  • Reduction: : Hydrogen gas (H2) with a palladium (Pd) catalyst.

  • Substitution: : Nucleophiles like thiols or amines under basic or acidic conditions, respectively.

Major Products Formed:

  • Oxidation: : Benzofuran-2,3-dione derivatives.

  • Reduction: : Sulfoxides and sulfides.

  • Substitution: : Sulfonamide and sulfonyl thiol derivatives.

Scientific Research Applications

This compound is significant in various scientific research fields:

  • Chemistry: : Used as a precursor for synthesizing more complex molecules with potential pharmaceutical applications.

  • Biology: : Studied for its biological activities, including antimicrobial and anticancer properties.

  • Medicine: : Potentially useful as a lead compound for the development of new therapeutic agents.

  • Industry: : Employed in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its application:

  • Molecular Targets: : Enzymes, receptors, and nucleic acids.

  • Pathways Involved: : May involve inhibition of enzymes, interaction with receptor sites, and modulation of biochemical pathways.

Comparison with Similar Compounds

This compound is compared to others in the benzofuran family:

  • Similar Compounds: : (4-Fluorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone and (4-Methylphenyl)[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone.

  • Uniqueness: : The unique combination of chloro, trifluoromethyl, and sulfonyl groups provides distinctive reactivity and biological activity profiles, setting it apart from its analogs.

Properties

IUPAC Name

(4-chlorophenyl)-[3-[[3-(trifluoromethyl)phenyl]sulfonylmethyl]-1-benzofuran-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClF3O4S/c24-16-10-8-14(9-11-16)21(28)22-19(18-6-1-2-7-20(18)31-22)13-32(29,30)17-5-3-4-15(12-17)23(25,26)27/h1-12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRMOHPFBJFNPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)CS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClF3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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